molecular formula C13H16N2O B12791191 N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide CAS No. 101651-47-2

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide

Cat. No.: B12791191
CAS No.: 101651-47-2
M. Wt: 216.28 g/mol
InChI Key: JEUSAWIVBAFXFS-UHFFFAOYSA-N
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Description

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is an organic compound with the molecular formula C13H16N2O.

Preparation Methods

The synthesis of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide can be compared with other similar compounds such as:

Biological Activity

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.3156 g/mol
  • CAS Number : 101077-12-7
  • Density : 1.25 g/cm³
  • Boiling Point : 545.5°C
  • Flash Point : 274.1°C

These properties suggest a stable compound that could be suitable for various biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which are critical in regulating cellular functions and signaling pathways.
  • Modulation of GABA Receptors : Preliminary studies suggest that it may act as an allosteric modulator of GABA_A receptors, which play a significant role in neurotransmission and anxiety regulation.
  • Antitumor Activity : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Pharmacological Studies

A summary of relevant pharmacological studies is presented in the following table:

Study ReferenceBiological ActivityFindings
Protein Kinase InhibitionDemonstrated potent inhibition of c-Met kinase with IC50 values in the low micromolar range.
GABA_A ModulationShowed significant enhancement of GABA_A receptor activity in vitro.
Antitumor EffectsExhibited cytotoxic effects against several cancer cell lines including breast and lung cancer cells.

Case Studies

  • Case Study on Antitumor Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • GABA Modulation Study :
    In a behavioral study involving rodent models, the compound was tested for its anxiolytic properties by assessing its effects on GABA_A receptor modulation. Results indicated a significant reduction in anxiety-like behaviors compared to control groups.

Properties

CAS No.

101651-47-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide

InChI

InChI=1S/C13H16N2O/c1-9(16)14-12-7-10-3-2-5-15-6-4-11(8-12)13(10)15/h7-8H,2-6H2,1H3,(H,14,16)

InChI Key

JEUSAWIVBAFXFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)CCN3CCC2

Origin of Product

United States

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